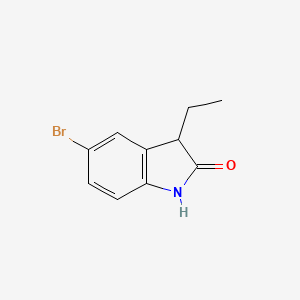
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Vue d'ensemble
Description
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one (BEDI) is an organic compound of the indole family, a type of heterocyclic compound that has a wide range of applications in scientific research. BEDI has been studied for its potential as a drug, as a catalyst, and as a reagent in organic synthesis. It has been used in a variety of laboratory experiments, including in the synthesis of other compounds and in the study of enzyme inhibition.
Applications De Recherche Scientifique
Antimicrobial Activity
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, through its derivatives, has been shown to have significant antimicrobial properties. A study highlighted the synthesis of novel compounds from 5-bromo-1H-indole-2,3-dione, which exhibited high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).
Solid-state Synthesis Applications
Another application is in the solid-state synthesis of 3-substituted indoles. Using catalysts like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide), 3-substituted indoles were synthesized efficiently, showcasing the versatility of bromoethyl compounds in chemical synthesis (Ghorbani‐Vaghei et al., 2014).
Structural Analysis and Characterization
The compound has been the focus of structural analysis studies. For example, its derivatives have been characterized through spectroscopic and thermal tools, with the structure confirmed by X-ray single crystal diffraction. Such studies aid in understanding the intermolecular interactions and molecular geometry, crucial for its application in various fields of science (Barakat et al., 2017).
Synthesis Technology Research
In synthesis technology, research on bromoethyl indole derivatives like this compound has led to the development of new synthesis methods and optimization of process parameters. Such research is key to improving yields and purity in chemical manufacturing (Huang Bi-rong, 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
It’s worth noting that indole derivatives are known for their diverse biological activities, including interactions with various cellular targets .
Result of Action
Some indole derivatives have shown significant bioactivity, including cytotoxic effects against certain cancer cell lines
Propriétés
IUPAC Name |
5-bromo-3-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJZJWPWMXDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378126 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304876-05-9 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

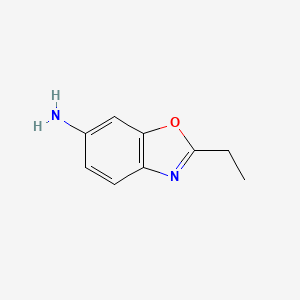
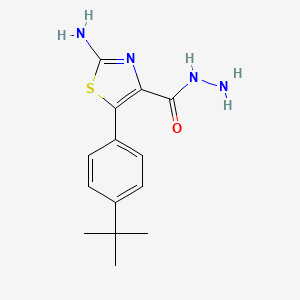
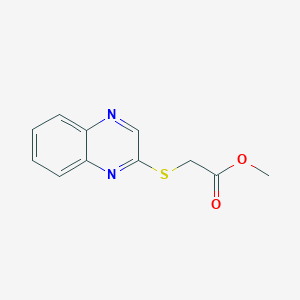

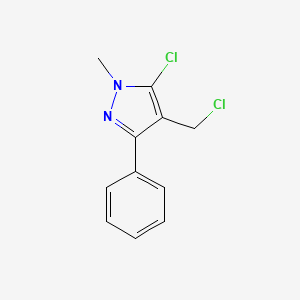
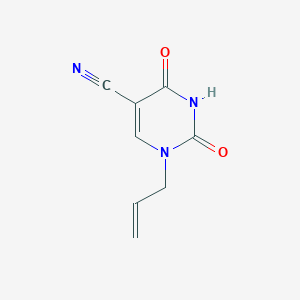


![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)
